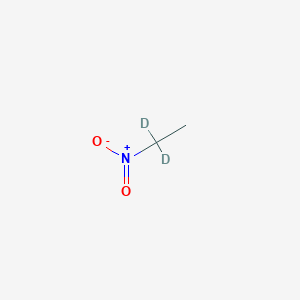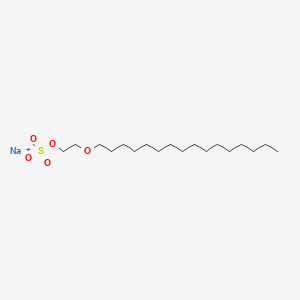
Trachelanthamine
Overview
Description
Trachelanthamine is a pyrrolizidine alkaloid isolated from the plant . Pyrrolizidine alkaloids are heterocyclic secondary metabolites predominantly produced by plants as defense chemicals against herbivores .
Synthesis Analysis
While there is limited knowledge about their biosynthesis, it is known that the intermediates were well defined by feeding experiments . Only one enzyme involved in PA biosynthesis has been characterized so far, the homospermidine synthase catalyzing the first committed step in PA biosynthesis .Molecular Structure Analysis
The molecular formula of Trachelanthamine is C15H27NO4 . It has an average mass of 285.379 Da and a monoisotopic mass of 285.194000 Da .Physical And Chemical Properties Analysis
Trachelanthamine has a molecular weight of 285.38 . More detailed physical and chemical properties are not available in the retrieved documents.Scientific Research Applications
Medicinal Research
Trachelanthamine, like other pyrrolizidine alkaloids, has been studied for its biological activities. Although it exhibits hepatotoxic and genotoxic properties, which pose risks to human health, these same properties make it a subject of interest in toxicological studies . Researchers are investigating its mechanism of toxicity to better understand how these compounds affect liver cells and DNA, which could lead to improved safety regulations for substances containing similar compounds .
Agricultural Applications
In agriculture, the understanding of trachelanthamine’s effects on livestock and fodder is crucial due to its presence in certain plants found in pastures . Its role as a natural pesticide, due to its toxicity to herbivores, is also of interest. However, its use must be carefully managed to prevent contamination of the food chain .
Industrial Relevance
Trachelanthamine’s structural properties are of interest in the development of synthetic analogs with reduced toxicity. Such derivatives could have industrial applications where the biological activity of the parent compound is beneficial, but its toxicity is a concern .
Environmental Impact
The environmental impact of trachelanthamine is significant due to its presence in various ecosystems. It’s known to be a contaminant in food products derived from plants containing pyrrolizidine alkaloids. Understanding its environmental fate and transport is essential for assessing its ecological risks .
Biotechnological Prospects
In biotechnology, trachelanthamine’s potent biological activities could be harnessed in a controlled manner. For example, its cytotoxic properties might be useful in developing new bioengineering approaches to target certain cell types .
Ecological Significance
Trachelanthamine plays a role in plant ecology as a defense compound against herbivores. Its presence can influence the dynamics of plant-herbivore interactions and thereby affect the biodiversity and stability of ecosystems .
Mechanism of Action
Target of Action
Trachelanthamine is a pyrrolizidine alkaloid The specific targets of Trachelanthamine are not explicitly mentioned in the available literature
Mode of Action
As a pyrrolizidine alkaloid, it may interact with its targets to induce certain biological effects . .
Biochemical Pathways
Pyrrolizidine alkaloids are known to be involved in a variety of biochemical pathways . .
Result of Action
Some studies suggest that pyrrolizidine alkaloids may have genotoxic effects
properties
IUPAC Name |
[(1R,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO4/c1-10(2)15(19,11(3)17)14(18)20-9-12-6-8-16-7-4-5-13(12)16/h10-13,17,19H,4-9H2,1-3H3/t11-,12+,13+,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQSLRZZOVFVHJ-OSFYFWSMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)O)(C(=O)OCC1CCN2C1CCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@](C(C)C)(C(=O)OC[C@@H]1CCN2[C@H]1CCC2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trachelanthamine | |
CAS RN |
14140-18-2 | |
| Record name | Trachelanthamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14140-18-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![[(1R,2S,3R,4R,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate](/img/structure/B78362.png)
![Propanenitrile, 3-[[2-(benzoyloxy)ethyl][4-[(2-chloro-4-nitrophenyl)azo]phenyl]amino]-](/img/structure/B78363.png)


